![molecular formula C7H6FN3 B2377499 7-氟-8-甲基-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1427374-63-7](/img/structure/B2377499.png)
7-氟-8-甲基-[1,2,4]三唑并[4,3-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The [1,2,4]triazolo[4,3-a]pyridine class of compounds is a type of nitrogen-containing heterocyclic compound . These compounds are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, one method involves the substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .科学研究应用
- Researchers have synthesized novel derivatives of 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine and evaluated their inhibitory activities against c-Met/VEGFR-2 kinases. These compounds exhibit promising antiproliferative effects against cancer cell lines, including A549, MCF-7, and Hela. Compound 17l, in particular, demonstrated excellent kinase inhibitory activities and low hemolytic toxicity .
- The compound’s structural features have led to the development of FDA-approved drugs. For instance, sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor used to manage type 2 diabetes, shares a similar scaffold with 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine .
- Researchers have explored N-acyltriazolopiperazine derivatives as potential therapeutics for sex hormone disorders. These compounds, including some based on the triazolo[4,3-a]pyridine core, show promise as neurokinin-3 receptor antagonists .
- A hybrid molecule containing 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine and a 2-aminopyrimidine/triazolopiperazine scaffold exhibited potent antitumor effects. Such compounds may offer new avenues for cancer treatment .
- Several P2X7 receptor antagonists based on the triazolo[4,3-a]pyridine framework have been investigated. These compounds hold promise for treating conditions associated with inflammation, such as rheumatoid arthritis and neuropathic pain .
Anticancer Agents
Type 2 Diabetes Treatment
Neurokinin-3 Receptor Modulation
Antitumor Agents
P2X7 Receptor Antagonists
mGlu2 Receptor Modulation
属性
IUPAC Name |
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-6(8)2-3-11-4-9-10-7(5)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGQRTMCVMIMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN2C1=NN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1427374-63-7 |
Source
|
Record name | 7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。